Isopropyl 3-bromopropanoate
Overview
Description
Isopropyl 3-bromopropanoate is an organic compound with the molecular formula C6H11BrO2. It is an ester derived from 3-bromopropanoic acid and isopropanol. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 3-bromopropanoate can be synthesized through the esterification of 3-bromopropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 3-bromopropanoic acid and isopropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Nucleophilic Substitution: Substituted propanoates depending on the nucleophile used.
Reduction: 3-bromopropanol.
Hydrolysis: 3-bromopropanoic acid and isopropanol.
Scientific Research Applications
Isopropyl 3-bromopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and inhibition due to its ability to form covalent bonds with active site residues.
Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents by modifying its structure to enhance biological activity.
Industrial Applications: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of isopropyl 3-bromopropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups that can interact with biological targets or participate in further chemical transformations.
Comparison with Similar Compounds
Isopropyl 3-bromopropanoate can be compared with other similar compounds such as:
Ethyl 3-bromopropanoate: Similar structure but with an ethyl group instead of an isopropyl group. It exhibits similar reactivity but may have different physical properties.
Methyl 3-bromopropanoate: Contains a methyl group, leading to differences in boiling point and solubility.
Isopropyl 2-bromopropanoate:
This compound is unique due to its specific ester and bromine substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
propan-2-yl 3-bromopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNJUTDIDREYGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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